Zearalenone

Description

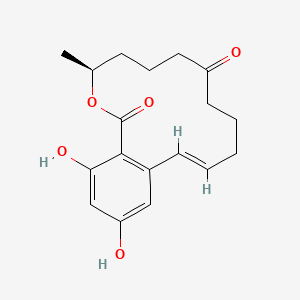

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4S,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMQEIFVQACCCH-QBODLPLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021460 | |

| Record name | Zearalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zearalenone appears as white microcrystals or white powder. (NTP, 1992), Solid; [Merck Index] White solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zearalenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0 mmHg at 68 °F (NTP, 1992) | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

17924-92-4, 36455-70-6 | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zearalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17924-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zearalenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017924924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Zearalenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, (3S,11E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zearalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(E)]-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZEARALENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W827M159J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZEARALENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

327 to 329 °F (NTP, 1992), MP: 187-189 °C /DL-FORM/, MP: 123-125 °C /L-FORM DIACETATE/ | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZEARALENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular and Cellular Mechanisms of Zearalenone Action

Zearalenone as an Endocrine Disruptor

This compound's structural similarity to estrogen allows it to function as an endocrine disruptor, interfering with the body's hormonal balance. wikipedia.orgtandfonline.com It achieves this by binding to estrogen receptors, modulating hormone production and signaling pathways, and through the activity of its metabolites.

Estrogenic Activity and Receptor Binding (ER-α, ER-β)

This compound and its metabolites can bind to both estrogen receptor alpha (ER-α) and estrogen receptor beta (ER-β), albeit with varying affinities. mdpi.commdpi.commdpi.com This binding is competitive with the body's natural estrogen, 17β-estradiol. mdpi.comcreative-diagnostics.com this compound is considered a full agonist for ER-α and a partial antagonist for ER-β. mdpi.com The binding affinity of this compound for estrogen receptors is estimated to be 1-10% of that of estradiol (B170435). pan.pl The affinity of this compound and its metabolites for ER-α and ER-β can be roughly equal, which is a point of contrast with some phytoestrogens that show a preference for ER-β. mdpi.com The interaction with these receptors allows this compound to trigger estrogenic responses in the body, leading to disruptions in the reproductive system. mdpi.commdpi.com

Modulation of Hormone Production and Signaling Pathways

This compound has been shown to influence key signaling pathways that regulate cellular processes. One such pathway is the Wnt-1/β-catenin signaling pathway. frontiersin.orgacs.org Studies have indicated that this compound can activate this pathway by increasing the expression of WNT1 and β-catenin, which can promote cell proliferation. nih.govkoreascience.kr The accumulation of β-catenin in the nucleus is a key indicator of the activation of this pathway by this compound. nih.govkoreascience.kr

Another critical pathway affected by this compound is the Kisspeptin-Gpr54-GnRH signaling pathway, which plays a crucial role in the onset of puberty. mdpi.comencyclopedia.pub Exposure to this compound has been linked to the premature activation of this hypothalamic pathway, which can lead to early puberty. mdpi.comresearchgate.netmednexus.org This mycotoxin can also modulate the production of various hormones, including progesterone, estradiol, testosterone, and cortisol. nih.govmdpi.com

Metabolite Activity

Upon ingestion, this compound is metabolized into several active compounds, primarily α-zearalenol and β-zearalenol. nih.govnih.gov Further reduction can lead to the formation of α-zearalanol and β-zearalanol. nih.govmdpi.com These metabolites also exhibit estrogenic activity, with α-zearalenol being notably more potent than the parent compound, this compound. mdpi.comnih.govwikipedia.org In fact, α-zearalenol is considered to be about three to four times more potent as an estrogen than this compound and has been shown to have a significantly higher estrogenic potency, in some cases reported as being 60 times more potent. creative-diagnostics.comnih.gov It demonstrates a higher binding affinity for estrogen receptors. glpbio.comoup.com β-zearalenol, on the other hand, generally shows weaker estrogenic effects compared to both this compound and α-zearalenol. nih.govmdpi.com α-zearalanol is also recognized for its strong estrogenic activity and is even used as a growth promoter in livestock in some countries. mdpi.commedchemexpress.com It can inhibit the binding of estradiol to estrogen receptors. caymanchem.com

Estrogenic Potency of this compound and its Metabolites

| Compound | Relative Estrogenic Potency |

|---|---|

| α-zearalenol | High (3-4 times more potent than this compound) wikipedia.org |

| This compound | Moderate |

| β-zearalenol | Low (less potent than this compound) nih.gov |

| α-zearalanol | High mdpi.commedchemexpress.com |

| β-zearalanol | Weaker than α-zearalanol mdpi.com |

Cellular Homeostasis Disruption

Beyond its role as an endocrine disruptor, this compound can also disturb the internal balance of cells, primarily through the induction of oxidative and endoplasmic reticulum stress.

Oxidative Stress Induction

A significant mechanism of this compound's toxicity is its ability to induce oxidative stress by promoting the generation of reactive oxygen species (ROS). mdpi.comanimbiosci.orgresearchgate.net This accumulation of ROS can lead to cellular damage, including lipid peroxidation and damage to DNA and proteins. mdpi.commdpi.comresearchgate.net this compound has been shown to decrease the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), further exacerbating the oxidative imbalance. animbiosci.organimbiosci.orgresearchgate.netmdpi.com This can lead to an increase in malondialdehyde (MDA), a marker of lipid peroxidation. animbiosci.organimbiosci.org The generation of ROS can be a time-dependent process following exposure to this compound. plos.org This oxidative stress is considered a primary pathway through which this compound exerts its toxic effects on cells. researchgate.netfrontiersin.org

Endoplasmic Reticulum Stress Response

This compound and its metabolites can induce stress in the endoplasmic reticulum (ER), a critical organelle for protein folding and cellular calcium homeostasis. researchgate.net This ER stress can trigger the unfolded protein response (UPR), a cellular mechanism to cope with an accumulation of misfolded proteins. High concentrations of this compound have been shown to disrupt the structure of the endoplasmic reticulum. mdpi.com This disruption can lead to the activation of ER stress-associated proteins, which can ultimately lead to apoptosis, or programmed cell death. mdpi.com The induction of ER stress is another key component of the cellular toxicity of this compound. researchgate.net

Mitochondrial Dysfunction and Damage

This compound (ZEA) induces significant mitochondrial dysfunction and damage, a key element of its cytotoxic effects. mdpi.comnih.gov This mycotoxin disrupts mitochondrial integrity and function through several interconnected mechanisms. A primary effect is the induction of oxidative stress, leading to an overproduction of reactive oxygen species (ROS). mdpi.comnih.govmdpi.com This surge in ROS can damage the mitochondrial membrane, leading to a loss of mitochondrial transmembrane potential (ΔΨm) and impairing the electron transport chain. mdpi.commdpi.comnih.gov

Studies have shown that ZEA can trigger excessive mitochondrial fission and disrupt the balance of mitochondrial fusion-fission dynamics. nih.gov It also impairs mitochondrial biogenesis and increases the mitochondrial unfolded protein response and mitophagy. nih.gov In goat endometrial cells, ZEA treatment has been observed to reduce the activities of mitochondrial respiratory chain complexes, leading to heightened production of hydrogen peroxide and ROS, culminating in cellular oxidative stress and mitochondrial dysfunction. nih.gov In porcine oocytes, ZEA exposure has been shown to impair the ultrastructure of mitochondria, causing mitochondrial depolarization and oxidative stress. mdpi.com Furthermore, ZEA can lead to an increase in intracellular Ca2+ levels, which can further compromise mitochondrial function. nih.gov This cascade of events ultimately contributes to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, initiating the intrinsic apoptotic pathway. mdpi.commdpi.com

Interactive Data Table: Effects of this compound on Mitochondrial Parameters

| Cell Type | ZEA Concentration | Observed Mitochondrial Effects | Reference |

| Porcine Granulosa Cells | Dose-dependent | Loss of mitochondrial transmembrane potential, increased ROS levels. nih.gov | nih.gov |

| Goat Endometrial Cells | Not specified | Excessive mitochondrial fission, impaired biogenesis, reduced respiratory chain activity, increased ROS. nih.gov | nih.gov |

| Porcine Oocytes | 20 µM | Impaired ultrastructure, mitochondrial depolarization, oxidative stress. mdpi.com | mdpi.com |

| Mouse Leydig Tumor Cells (MLTC-1) | Low-dose | Increased ATP and intracellular Ca2+ levels. nih.gov | nih.gov |

Apoptosis and Necrosis Induction

This compound is a potent inducer of both apoptosis (programmed cell death) and necrosis (cell injury leading to premature death). mdpi.comnih.gov The induction of these cell death pathways is a critical component of ZEA's toxicity and is often dose-dependent, with higher concentrations typically leading to more pronounced effects. nih.govmdpi.comfrontiersin.org

The apoptotic process initiated by ZEA involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.commdpi.com The mitochondrial pathway is triggered by the mitochondrial dysfunction described previously, leading to the release of cytochrome c. mdpi.com This, in turn, activates caspase-9, which then activates the executioner caspase-3, culminating in the cleavage of cellular proteins and the characteristic morphological changes of apoptosis. nih.govmdpi.com The involvement of the caspase-3 and caspase-9 dependent mitochondrial signaling pathway has been demonstrated in porcine granulosa cells. nih.gov

ZEA can also stimulate the extrinsic pathway by interacting with death receptors on the cell surface. mdpi.com Furthermore, ZEA-induced endoplasmic reticulum (ER) stress can also lead to apoptosis through the activation of pro-apoptotic molecules. mdpi.com In some cell types, such as RAW 264.7 macrophages, ZEA has been shown to cause cell death through apoptosis and necrosis via AIF (apoptosis-inducing factor) and ROS signaling pathways, regulated by the activation of p53 and MAPK signaling. mdpi.com

Interactive Data Table: this compound-Induced Apoptosis and Necrosis in Different Cell Types

| Cell Type | ZEA Concentration | Key Findings | Reference |

| Porcine Granulosa Cells | Dose-dependent | Induction of apoptosis and necrosis via caspase-3 and caspase-9 dependent mitochondrial pathway. nih.gov | nih.gov |

| Human Leukemic Cells (HL-60, U937) | 10-40 µM | Apoptosis via mitochondrial release of cytochrome c, activation of caspase-3 and -8, and ER stress. scienceopen.com | scienceopen.com |

| Chicken Granulosa Cells | Not specified | Inhibition of cell growth by inducing apoptosis. mdpi.com | mdpi.com |

| RAW 264.7 Macrophages | Not specified | Apoptosis and necrosis through AIF and ROS signaling pathways. mdpi.com | mdpi.com |

Cell Cycle Perturbations and Arrest

This compound exposure can significantly disrupt the normal progression of the cell cycle, often leading to cell cycle arrest at specific checkpoints. nih.govmdpi.com This arrest is a cellular response to damage, providing the cell with time to repair before proceeding with division. The specific phase of cell cycle arrest can vary depending on the cell type and the concentration of ZEA.

In many studies, ZEA has been shown to induce G2/M phase arrest. nih.govmdpi.comnih.gov For instance, in mouse Sertoli TM4 cells and porcine granulosa cells, ZEA treatment led to an accumulation of cells in the G2/M phase. mdpi.com Similarly, in human prostate cancer cells, ZEA induced a G2/M cell cycle arrest. nih.gov In other cell lines, such as goat endometrial epithelial and stromal cells, ZEA has also been found to cause cell cycle arrest. nih.gov

Conversely, some studies have reported a G1/S phase arrest. mdpi.com For example, in goat granulosa cells, ZEA treatment resulted in an increased G1 fraction and a decreased S phase fraction. mdpi.com This arrest at the G1/S transition was accompanied by a significant decrease in the expression of cell cycle-related genes such as CCND1, CDK4, and CDK6. mdpi.com The arrest of the cell cycle is often linked to ZEA-induced DNA damage, as it provides an opportunity for the cell to activate DNA repair mechanisms. nih.gov

Interactive Data Table: Cell Cycle Arrest Induced by this compound

| Cell Type | ZEA Concentration | Phase of Cell Cycle Arrest | Reference |

| Mouse Sertoli TM4 Cells | 10 µM | G2/M | mdpi.com |

| Porcine Granulosa Cells | 30 µM | G2 | mdpi.com |

| Human Prostate Cancer Cells | 30 µM | G2/M | nih.gov |

| Goat Granulosa Cells | 200 µmol/L | G1/S | mdpi.com |

| Goat Endometrial Cells | Not specified | Not specified | nih.gov |

Impact on Cell Proliferation

The effect of this compound on cell proliferation is complex and often exhibits a biphasic, dose-dependent response. mdpi.comnih.gov At low concentrations, ZEA can act as an estrogen mimic due to its structural similarity to 17β-estradiol, leading to the stimulation of cell proliferation in estrogen-responsive cells. mdpi.comnih.gov This proliferative effect is often mediated through the binding to estrogen receptors and the activation of signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. nih.gov

Interactive Data Table: Dose-Dependent Effects of this compound on Cell Proliferation

| Cell Type | ZEA Concentration | Effect on Proliferation | Reference |

| T47D cells | 10⁻¹⁰ M to 10⁻⁸ M | Stimulation | nih.gov |

| Porcine Granulosa Cells | 30–120 mM | Impairment | frontiersin.org |

| Human B and T Lymphocytes | 30 µg/mL | Inhibition | nih.gov |

| Mouse Sertoli TM4 Cells | 10 µM | Inhibition | mdpi.com |

| HepG2 Cells | 40 µM and 80 µM | Reduction in viability | mdpi.com |

Genetic and Epigenetic Modifications

DNA Damage and Adduct Formation

This compound is recognized as a genotoxic agent capable of inducing various forms of DNA damage. mdpi.commdpi.com One of the primary mechanisms of its genotoxicity is the formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. nih.govingentaconnect.com Studies using a ³²P-postlabeling method have detected the formation of multiple DNA adducts in the kidney and liver of female mice treated with ZEA. nih.gov The formation of these adducts can interfere with DNA replication and transcription, potentially leading to mutations if not properly repaired. mdpi.com

In addition to adduct formation, ZEA can cause DNA fragmentation and strand breaks. mdpi.comnih.gov The induction of both single and double-strand DNA breaks has been reported in various cell types. mdpi.comijbs.com Double-strand breaks are particularly hazardous as they can lead to genomic instability and carcinogenic transformations if not repaired correctly. mdpi.com ZEA-induced oxidative stress is a significant contributor to this DNA damage, as the overproduction of ROS can directly attack DNA bases and the sugar-phosphate backbone. mdpi.commdpi.com The genotoxic effects of ZEA have been observed in various cell lines, including porcine granulosa cells and human embryonic kidney cells. mdpi.comijbs.com

Interactive Data Table: this compound-Induced DNA Damage

| Organism/Cell Type | Type of DNA Damage | Method of Detection | Reference |

| Female Mice (in vivo) | DNA adducts | ³²P-postlabeling | nih.gov |

| Porcine Granulosa Cells | Double-strand breaks | γ-H2AX assay | mdpi.com |

| Human Embryonic Kidney (HEK293) Cells | Primary DNA damage | Comet assay | mdpi.com |

| Vero Cells | Unscheduled DNA synthesis | Not specified | ingentaconnect.com |

| Cultured Cells | DNA fragmentation | Not specified | mdpi.com |

Genomic Instability

The culmination of ZEA-induced DNA damage, including adduct formation and strand breaks, can lead to genomic instability. nih.govcreative-diagnostics.com Genomic instability refers to a high frequency of mutations within the genome of a cellular lineage. This can manifest as chromosomal aberrations, micronuclei formation, and changes in chromosome number (aneuploidy or polyploidy). mdpi.com

ZEA has been shown to induce chromosomal aberrations and sister chromatid exchanges in Chinese hamster ovary cells. mdpi.com In cultured bovine lymphocytes, ZEA treatment resulted in chromosomal aberrations and a reduced mitotic index. mdpi.com The disruption of DNA repair processes by ZEA can exacerbate genomic instability. While ZEA can activate DNA damage response pathways, if the damage is too extensive or the repair mechanisms are compromised, it can lead to the fixation of mutations and chromosomal abnormalities. mdpi.comijbs.com This ZEA-induced genomic instability is a critical factor in its potential carcinogenic effects, as it can contribute to the transformation of normal cells into cancerous ones. mdpi.comcreative-diagnostics.com

Micronucleus Formation and Chromosomal Aberrations

This compound (ZEN) has been demonstrated to be a genotoxic agent, capable of inducing significant cytogenetic damage, including the formation of micronuclei and various chromosomal aberrations. mdpi.commdpi.comresearchgate.net These effects highlight the mycotoxin's potential to interfere with the integrity of the genetic material within cells.

Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their formation is a well-established indicator of genotoxic events. Studies have shown that ZEN exposure leads to an increased frequency of micronucleated cells in various cell types and animal models. researchgate.netnih.gov For instance, in Balb/c mice, administration of ZEN resulted in a notable increase in micronucleated polychromatic erythrocytes in the bone marrow, signifying its clastogenic (chromosome-breaking) or aneugenic (whole-chromosome-losing) effects. nih.gov The formation of micronuclei is often linked to acentric chromosome fragments or chromosomes with dysfunctional kinetochores. researchgate.net

Beyond micronucleus induction, ZEN is also responsible for a range of structural and numerical chromosomal aberrations. mdpi.commdpi.comedpsciences.org Research conducted on cultured cells, such as Chinese hamster ovary (CHO) cells and Vero cells, has revealed that ZEN can induce sister chromatid exchanges, chromosome breaks, and polyploidy. edpsciences.orgingentaconnect.comcapes.gov.br In animal studies, male mice treated with ZEN exhibited chromosomal abnormalities in both bone marrow cells and spermatocytes. edpsciences.orgresearchgate.net These aberrations can disrupt normal cellular function and development. The genotoxic activity of ZEN is considered a potential contributor to adverse developmental outcomes in the offspring of exposed animals. researchgate.net

The collective evidence from both in vitro and in vivo studies firmly establishes that ZEN's genotoxicity manifests through the induction of micronuclei and a spectrum of chromosomal aberrations. mdpi.commdpi.com

Table 1: Selected Research Findings on this compound-Induced Micronucleus Formation and Chromosomal Aberrations

| Model System | Key Findings | Reference |

|---|---|---|

| Balb/c Mice | Increased frequency of micronucleated polychromatic erythrocytes and chromosomal aberrations in bone-marrow cells. | nih.gov |

| Vero Monkey Kidney Cells | Concentration-dependent increase in micronuclei formation and chromosome aberrations. | ingentaconnect.comcapes.gov.br |

| Chinese Hamster Ovary (CHO) Cells | Induction of sister chromatid exchange and chromosomal aberrations. | edpsciences.org |

| Albino Mice | Reduced mitotic activity and induction of some chromosomal abnormalities in bone marrow and spermatocytes. | edpsciences.orgresearchgate.net |

DNA Methylation Alterations and Gene Expression

This compound (ZEN) exerts significant influence at the epigenetic level, primarily through the alteration of DNA methylation patterns, which in turn affects gene expression without changing the underlying DNA sequence. researchgate.netmdpi.com These epigenetic modifications are increasingly recognized as a key mechanism behind ZEN's toxic effects. researchgate.netnih.gov

These alterations in DNA methylation have profound consequences for gene expression. In MCF7 cells, the hypermethylation was associated with the upregulation of several genes related to nuclear receptors and metabolism, including IGF1, HK2, PXR, and PPARγ. nih.gov In another study on human hepatocellular carcinoma (HepG2) cells, ZEN and its metabolite α-zearalenol increased global DNA methylation and altered the expression of genes involved in nuclear receptor and metabolic pathways, such as AhR, LXRα, PPARα, and PPARɣ. researchgate.netnih.gov Interestingly, while global methylation increased, the promoter region of the PPARɣ gene showed reduced methylation, which may be a compensatory or distinct regulatory effect. researchgate.netnih.gov

The differential gene expression induced by ZEN is extensive. Microarray analysis in BEAS-2B cells identified hundreds of genes with altered expression following ZEN treatment, affecting pathways involved in DNA replication, cell cycle control, and cholesterol biosynthesis. plos.org Similarly, in HepG2 cells, ZEN exposure upregulated the expression of several chromatin-modifying enzymes. researchgate.netnih.gov These findings underscore that ZEN's impact on cellular processes is mediated, at least in part, by epigenetic modifications that lead to widespread changes in the transcriptional landscape of the cell. researchgate.netnih.gov

Table 2: Effects of this compound on DNA Methylation and Gene Expression in Different Cell Lines

| Cell Line | Effect on Global DNA Methylation | Key Altered Genes/Pathways | Reference |

|---|---|---|---|

| Human Breast Adenocarcinoma (MCF7) | Increased | Upregulation of IGF1, HK2, PXR, PPARγ | nih.gov |

| Human Bronchial Epithelial (BEAS-2B) | Decreased | Altered expression in pathways of DNA replication, cell cycle control, cholesterol biosynthesis | plos.org |

| Human Hepatocellular Carcinoma (HepG2) | Increased | Altered expression of AhR, LXRα, PPARα, PPARɣ; Upregulation of chromatin-modifying enzymes | researchgate.netnih.gov |

| Mouse Oocytes | Increased | Altered expression of DNA methyltransferases was not observed, but histone methylation was altered | oup.com |

Toxicological Manifestations and Pathophysiological Research

Reproductive System Toxicology

Zearalenone and its metabolites are known to exert significant estrogen-like activity, enabling them to bind to estrogen receptors and disrupt the endocrine system. mdpi.comnih.gov This interference leads to a cascade of reproductive dysfunctions in both females and males. mdpi.comnih.gov

Female Reproductive Impairment

Exposure to this compound has been linked to a range of adverse effects on the female reproductive system. Research has demonstrated that ZEA can lead to decreased fertility, uterine hypertrophy (enlargement of the uterus), and various detrimental ovarian responses. nih.govrupahealth.com In several animal species, ZEA has been shown to induce hyperestrogenic syndromes, characterized by swelling of the vulva and enlargement of the mammary glands. rupahealth.com

Studies have reported that ZEA exposure can result in reduced litter sizes and embryolethal resorptions. nih.govnih.gov For instance, in swine, ZEA contamination in feed has been associated with infertility, embryonic death, and smaller litters. rupahealth.com Furthermore, ZEA can cause precocious puberty in young girls, highlighting its potent endocrine-disrupting capabilities. rupahealth.com The toxin can also lead to ovarian atrophy and the formation of persistent corpora lutea, resulting in prolonged periods of anestrus (absence of the estrous cycle). msdvetmanual.com

Male Reproductive Impairment

In males, this compound exposure can lead to significant reproductive impairment. mdpi.com Documented effects include testicular atrophy, a condition characterized by the shrinking of the testes. mdpi.com Research has also shown a reduction in sperm count and motility, which are critical factors for male fertility. mdpi.com

Hormone Level Alterations

This compound's structural similarity to estrogen allows it to interfere with the hypothalamic-pituitary-gonadal (HPG) axis, leading to alterations in the levels of several key reproductive hormones. rupahealth.comarccjournals.com Studies have shown that ZEA can affect the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. rupahealth.comarccjournals.com

This disruption, in turn, impacts the production of other crucial hormones. For example, ZEA has been shown to alter the levels of prolactin, testosterone, progesterone, and estradiol (B170435). nih.govrupahealth.comnih.gov The interference with these hormonal pathways is a primary mechanism through which ZEA exerts its toxic effects on the reproductive system. rupahealth.comarccjournals.com

Molecular Mechanisms of Reproductive Organ Damage

The reproductive toxicity of this compound is underpinned by several molecular mechanisms. mdpi.com A key mechanism is the induction of oxidative stress, which involves an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense systems in cells. mdpi.com This oxidative stress can lead to cellular damage, including DNA damage and apoptosis (programmed cell death), in reproductive tissues. mdpi.comnih.gov

ZEA and its metabolites can competitively bind to estrogen receptors, leading to the disruption of normal estrogen signaling pathways. mdpi.comnih.gov This binding can trigger a cascade of events that result in reproductive dysfunction and damage to reproductive organs. mdpi.comnih.gov Additionally, ZEA has been shown to induce cell cycle arrest, further contributing to its toxic effects. mdpi.commdpi.com

Immunotoxicity and Immune Response Modulation

Beyond its reproductive toxicity, this compound also exhibits immunotoxic properties, modulating both the innate and acquired immune responses. nih.govnih.gov

Impact on Lymphocyte Viability and Proliferation (B and T cells)

Research indicates that this compound can have a significant impact on lymphocytes, which are critical components of the adaptive immune system. Studies have shown that ZEA can reduce the viability and proliferation of both B and T lymphocytes. nih.govbibliotekanauki.pl This immunosuppressive effect is believed to be a consequence of apoptosis and cell death induced by ZEA in lymphoid organs such as the spleen. nih.gov

In vitro studies have demonstrated that ZEA can inhibit the proliferation of human peripheral blood lymphocytes. nih.gov Furthermore, this compound has been shown to inhibit the formation of B and T cells stimulated by mitogens. nih.gov This interference with lymphocyte function can compromise the body's ability to mount an effective immune response.

Interactive Data Table: Effects of this compound on Reproductive and Immune Parameters

| Parameter | Effect Observed | Affected System | References |

| Fertility | Decreased | Female Reproductive | nih.govrupahealth.com |

| Uterine Weight | Increased (Hypertrophy) | Female Reproductive | rupahealth.com |

| Ovarian Function | Atrophy, Abnormal Folliculogenesis | Female Reproductive | msdvetmanual.comarccjournals.com |

| Puberty | Precocious Onset | Female Reproductive | rupahealth.com |

| Litter Size | Reduced | Female Reproductive | nih.govrupahealth.com |

| Testicular Weight | Decreased (Atrophy) | Male Reproductive | mdpi.com |

| Sperm Count | Reduced | Male Reproductive | mdpi.com |

| Sperm Motility | Reduced | Male Reproductive | mdpi.com |

| Luteinizing Hormone (LH) | Altered Levels | Endocrine | rupahealth.comarccjournals.comnih.gov |

| Follicle-Stimulating Hormone (FSH) | Altered Levels | Endocrine | rupahealth.comarccjournals.comnih.gov |

| Prolactin | Altered Levels | Endocrine | rupahealth.com |

| Testosterone | Decreased Levels | Endocrine | mdpi.comscholasticahq.com |

| Progesterone | Altered Levels | Endocrine | nih.govrupahealth.comnih.gov |

| Estradiol | Altered Levels | Endocrine | nih.govrupahealth.comnih.gov |

| Lymphocyte Viability | Decreased | Immune | nih.govbibliotekanauki.pl |

| Lymphocyte Proliferation | Inhibited | Immune | nih.govbibliotekanauki.plnih.gov |

Macrophage Function Inhibition

This compound (ZEA) and its metabolites have been shown to exert significant inhibitory effects on macrophage function. Macrophages, key cells of the innate immune system, are targeted by ZEA, leading to a reduction in their primary functions. Research indicates that ZEA can reduce the proliferation of macrophages and induce apoptosis (programmed cell death) in a dose-dependent manner. nih.govmdpi.com For instance, in vitro studies on the RAW 264.7 macrophage cell line demonstrated that exposure to ZEA diminished cell viability through both apoptosis and necrosis. mdpi.com

The mycotoxin also alters macrophage activity by affecting cellular morphology and critical immune responses. In vivo studies have revealed that even low concentrations of ZEA can produce changes in the morphology of pig Kupffer cells (specialized macrophages located in the liver), which has consequences for their activity. nih.gov Furthermore, ZEA has been found to suppress inflammatory responses activated by lipopolysaccharides (LPS) in macrophages. nih.govnih.gov This includes attenuating the production of key signaling molecules like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov

Combination effects with other mycotoxins can also alter macrophage functions. When combined with alternariol, ZEA has been shown to inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α) by macrophages. nih.gov ZEA also represses the activation of the NLRP3 inflammasome, a multiprotein complex in macrophages responsible for initiating inflammatory responses. nih.govnih.gov These findings suggest that by inhibiting macrophage function, ZEA can impair the innate immune response, potentially increasing susceptibility to infections. nih.govnih.gov

Immunoglobulin Synthesis Reduction (IgG, IgM, IgA)

This compound and its metabolites interfere with the humoral immune response by significantly reducing the synthesis of immunoglobulins. nih.govnih.gov In vitro studies using swine peripheral blood mononuclear cells (PBMCs) have demonstrated that ZEA and its derivatives, including α-zearalenol (α-ZOL), β-zearalenol (β-ZOL), and zearalanone (B192696) (ZAN), significantly decrease the production of Immunoglobulin G (IgG), Immunoglobulin M (IgM), and Immunoglobulin A (IgA). nih.govnih.gov

This reduction in immunoglobulin levels has been observed across various animal species. The majority of studies report a consistent decrease in serum IgG and IgM levels in mice, rats, and swine, regardless of the toxin concentration or the duration of exposure. nih.govresearchgate.net For example, a study on weaned piglets showed that diets contaminated with ZEA led to a significant decrease in serum IgG and IgM concentrations. researchgate.net Similarly, in vitro experiments on pig peripheral blood mononuclear cells showed a significant drop in IgG, IgM, and IgA levels at ZEA concentrations higher than 5 µM. mdpi.com

The effect on IgA appears to be more variable. While some studies show a decrease in IgA, particularly at higher concentrations, others report no significant changes at low to medium concentrations. nih.gov For instance, serum IgA concentration was generally unaffected in mice, rats, and swine exposed to low and medium doses of ZEA. nih.gov However, a study on female BALB/c mice fed a high concentration of ZEA did show a decrease in IgA levels. nih.gov This suggests that ZEA's impact on immunoglobulin synthesis is a critical aspect of its immunotoxic effects, potentially compromising the ability of an animal to mount an effective antibody response. nih.govresearchgate.net

Research Findings on this compound's Effect on Immunoglobulin Synthesis

| Effect | Species/Cell Type | Reference |

|---|---|---|

| ↓ IgG, IgM, IgA | Swine PBMC (in vitro) | nih.govnih.gov |

| ↓ IgG, IgM | Piglets | nih.govmdpi.com |

| ↓ IgG, IgM | Mice, Rats, Swine (general finding) | nih.govresearchgate.net |

| ↓ IgG, IgA | BALB/c mice (female) | nih.gov |

| No significant change in IgA | Mice, Rats, Swine (low-medium concentrations) | nih.gov |

Inflammatory Responses and Cytokine Modulation (e.g., IL-6, IL-8, IL-1β)

This compound exhibits a complex, dual role in modulating inflammatory responses, acting as both a pro- and anti-inflammatory agent depending on the target organ, concentration, and duration of exposure. nih.govmdpi.com This modulation is largely achieved by altering the expression and secretion of various cytokines.

In certain tissues, ZEA promotes inflammation. For example, in the spleen and blood of piglets, ZEA increased the gene expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β). nih.govplos.org Similarly, pro-inflammatory activity has been observed in the intestines of pigs, where ZEA exposure led to elevated levels of IL-1β and other inflammatory mediators. nih.govmdpi.com In vitro studies on porcine intestinal cells also showed an increased expression of genes encoding for IL-1β, TNF-α, IL-6, and IL-8. nih.gov

Conversely, ZEA can exert potent anti-inflammatory effects in other contexts. In the liver of piglets, ZEA has been shown to dramatically decrease the expression and protein concentration of these same pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8). nih.govcambridge.orgcambridge.org This tissue-specific effect highlights the complexity of ZEA's immunomodulatory role. nih.gov In vitro studies on swine peripheral blood mononuclear cells (PBMCs) also reported that ZEA significantly decreased the synthesis of TNF-α and, in some cases, IL-8. nih.govnih.gov Furthermore, research on LPS-activated macrophages showed that ZEA suppressed the secretion of TNF-α, IL-1β, and IL-6. nih.govnih.gov This evidence indicates that ZEA's influence on the immune system is highly dependent on the biological context, capable of either exacerbating or suppressing inflammatory responses.

Organ-Specific Cytokine Modulation by this compound in Pigs

| Organ | Effect on Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) | Reference |

|---|---|---|

| Spleen | Increased expression | nih.govplos.org |

| Liver | Decreased expression and synthesis | nih.govcambridge.orgcambridge.org |

| Intestine | Increased expression | nih.govmdpi.com |

| Peripheral Blood Mononuclear Cells (PBMCs) | Decreased TNF-α and IL-8 synthesis | nih.govnih.gov |

Hepatotoxicity and Nephrotoxicity Research

Hepatic Lesions and Function

This compound is recognized as a potent hepatotoxin, capable of inducing significant liver damage and impairing hepatic function. mdpi.comscielo.brnih.gov The liver is a primary organ for ZEA deposition and metabolism, making it particularly vulnerable to the toxin's effects. nih.govcreative-diagnostics.com

Exposure to ZEA leads to observable histopathological changes in the liver. Studies in mice have documented significant hepatic lesions, including sinusoidal congestion, cytoplasmic vacuolization, hepatocellular necrosis, and the infiltration of neutrophils. scielo.brnih.gov Research using a zebrafish model also confirmed that ZEA exposure can cause liver injury, evidenced by a reduction in liver size and lipid accumulation. nih.gov

Functionally, ZEA impairs the liver by altering the activity of key hepatic enzymes. A common finding in animal studies is a significant increase in the serum activities of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), which are established biomarkers of liver damage. scielo.brnih.govresearchgate.net ZEA exposure has also been shown to increase lipid peroxidation and decrease levels of tissue glutathione (B108866), an important antioxidant, indicating the induction of oxidative stress within the liver. mdpi.comscielo.brnih.gov Furthermore, ZEA can impair the liver's metabolic capacity by decreasing the activity of cytochrome P450 enzymes. scielo.brnih.gov These findings collectively demonstrate that ZEA induces both structural and functional damage to the liver, confirming its hepatotoxic potential. scielo.brnih.gov

Renal Lesions and Function

In addition to its effects on the liver, this compound is also classified as a nephrotoxin, causing damage to the kidneys. nih.gov The kidneys play a crucial role in excreting toxins, which makes them susceptible to injury from substances like mycotoxins. oup.comnih.gov

Research has shown that ZEA exposure can lead to chronic progressive nephropathy. nih.gov While detailed studies on specific renal lesions caused by ZEA alone are less extensive than those on its hepatotoxicity, its role as a nephrotoxic agent is established. nih.govresearchgate.net Ingestion of ZEA can lead to inflammatory reactions in the kidneys and cause histopathological changes. nih.govmdpi.com For instance, studies in mice have linked ZEA exposure to nephrotoxicity. mdpi.com The mechanisms of nephrotoxicity often involve renal cell death and changes to the structure of the nephron, the functional unit of the kidney. oup.com Mycotoxin-induced kidney damage can be indicated by changes in glomerular filtration rate and the presence of specific urinary biomarkers like kidney injury molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG), which signal tubular injury. nih.govresearchgate.net

Gastrointestinal System Health Research

The gastrointestinal (GIT) tract is the first point of contact for mycotoxins ingested through contaminated feed, and ZEA has been shown to adversely affect its health and function. creative-diagnostics.comfrontiersin.org Upon oral exposure, ZEA is rapidly absorbed through the GIT. nih.gov

Research indicates that ZEA can disrupt the intestinal immune barrier and the balance of microbiota. creative-diagnostics.comew-nutrition.com It can induce histological changes in the gastrointestinal walls and alter the activity of the local immune system. mdpi.com For example, ZEA has been found to interact with the intestinal immune system in a way that may increase an animal's susceptibility to bacterial and viral infections. ew-nutrition.com In weaned piglets, ZEA exposure has been linked to the atrophy of intestinal villi and massive shedding of epithelial cells from the cecum mucosa, which can impair nutrient absorption. mdpi.com

Carcinogenicity Studies and Mechanisms

This compound (ZEA) is recognized as a potential carcinogen, with research pointing towards its ability to promote the growth of certain cancer cells and induce tumors through various mechanisms. nih.gov

This compound (ZEA) has been evaluated for its carcinogenic potential by international bodies. The International Agency for Research on Cancer (IARC) has classified toxins derived from Fusarium graminearum, F. culmorum, and F. crookwellense, which include this compound, as Group 3 agents. who.int This classification indicates that they are "not classifiable as to its carcinogenicity to humans". nih.goviarc.fr This is due to inadequate evidence of carcinogenicity in humans and limited or inadequate evidence in experimental animals. iarc.friarc.fr

Despite this classification, numerous studies suggest that ZEA possesses carcinogenic properties, particularly due to its estrogen-like effects. nih.gov It has been shown to induce liver lesions that can be accompanied by cancer development. nih.gov While there is little evidence for acute carcinogenicity, the potential for long-term effects remains a concern. iarc.fr

The table below provides an overview of the carcinogenicity classification of this compound.

| Classification Body | Classification | Significance | Reference |

| IARC | Group 3 | Not classifiable as to its carcinogenicity to humans. | who.intnih.goviarc.fr |

This compound (ZEA) exhibits potent estrogenic activity, which is a key factor in its ability to promote the proliferation of estrogen receptor-positive (ER-positive) cancer cell lines. nih.govnih.gov Due to its structural similarity to estrogen, ZEA can bind to estrogen receptors (ERs) and mimic the effects of the natural hormone. nih.gov

Studies on ER-positive breast cancer cell lines, such as MCF-7 and T47D, have demonstrated that ZEA can transactivate ERs and stimulate the expression of estrogen-responsive genes. nih.gov This leads to enhanced cellular proliferation. nih.gov The estrogen-like effects of ZEA are not limited to breast cancer cells. Research has also shown that ZEA can promote the growth of colon cancer cell lines through the G protein-coupled estrogenic receptor 1 (GPER). researchgate.net

Furthermore, ZEA has been found to modulate the proliferation of prostate cancer cells, with its effects being dependent on the expression of ERα. mdpi.com This highlights the broad impact of ZEA's estrogenic properties on different types of cancer cells that are sensitive to hormonal stimulation.

The following table summarizes research findings on ZEA's promotion of ER-positive cell line proliferation.

| Cell Line | Effect of this compound (ZEA) Exposure | Mechanism | Reference |

| MCF-7 and T47D (Breast Cancer) | Enhanced cellular proliferation. | Transactivation of ERs and expression of estrogen-responsive genes. | nih.gov |

| SW480 and HT29 (Colon Cancer) | Promoted anchorage-independent cell growth and cell cycle progression. | Promotion of G protein-coupled estrogenic receptor 1 (GPER) expression. | researchgate.net |

| PC3 (Prostate Cancer) | Modulated cell motility and invasiveness. | Dependent on estrogen receptor α (ERα) expression. | mdpi.com |

The carcinogenic potential of this compound (ZEA) is underpinned by several molecular mechanisms that contribute to tumor induction. These include the generation of oxidative stress, the infliction of DNA damage, and the dysregulation of cell death pathways. nih.gov

Oxidative Stress: A prominent toxic effect of ZEA is the induction of oxidative stress. researchgate.net ZEA and its metabolites can lead to an increased production of reactive oxygen species (ROS). nih.govmdpi.com This overproduction of ROS can cause damage to cellular components, including lipids, proteins, and DNA, and is considered a primary mechanism by which ZEA induces cell damage and genomic toxicity. researchgate.netresearchgate.net

DNA Damage: ZEA has been shown to be genotoxic, causing various forms of DNA damage. nih.gov This includes DNA fragmentation, the formation of micronuclei, and chromosomal aberrations. nih.govresearchgate.net Studies have demonstrated that ZEA can induce DNA damage in different cell types, which can lead to mutations and contribute to the initiation of cancer. frontiersin.org The accumulation of mutations is a critical step in tumorigenesis. nih.gov

Cell Death Pathways: ZEA can also influence cell death pathways, such as apoptosis. nih.gov High concentrations of ZEA can induce apoptosis, which is a programmed cell death mechanism that eliminates damaged or unwanted cells. nih.govmdpi.com However, the dysregulation of these pathways can contribute to the survival of cells with damaged DNA, increasing the risk of malignant transformation.

The table below details the mechanisms of tumor induction by this compound.

| Mechanism | Description | Consequence | Reference |

| Oxidative Stress | Increased production of reactive oxygen species (ROS). | Damage to cellular components, including DNA, lipids, and proteins. | nih.govresearchgate.netmdpi.comresearchgate.net |

| DNA Damage | Induction of DNA fragmentation, micronuclei formation, and chromosomal aberrations. | Genetic mutations and genomic instability. | nih.govresearchgate.netfrontiersin.org |

| Cell Death Pathways | Dysregulation of apoptosis and other cell death pathways. | Survival of damaged cells, promoting tumor development. | nih.govmdpi.com |

Environmental Fate and Ecotoxicology

Environmental Transport and Persistence

The environmental journey of zearalenone often begins in agricultural settings where it is produced on crops like maize and wheat. acs.org From there, it can be transported into different environmental matrices, where its persistence can vary based on physical and chemical conditions.

The primary pathway for this compound to enter aquatic ecosystems is through agricultural and pasture run-off. dsm-firmenich.com Studies have confirmed that the toxin can migrate from contaminated crops, through the soil, and into water systems, particularly after rainfall. plos.org This transport is a significant factor in the contamination of surface waters, including drainage ditches, rivers, and streams. acs.orgnih.gov

Besides run-off from cultivated fields, other identified sources contribute to the presence of this compound in water bodies. These include human excretion entering sewer systems and subsequently wastewater treatment plant effluents, as well as waste from animal husbandry, such as manure from livestock that have consumed contaminated feed. acs.org The toxin has also been detected in water and sediment associated with aquaculture operations, which can be introduced through contaminated feed. dsm-firmenich.com

Once it enters aquatic systems, this compound is frequently detected in various water samples, though typically at low concentrations in the nanogram per liter (ng/L) range. acs.org Its presence has been documented in drainage water, rivers, and wastewater effluents. nih.gov

Research conducted in various regions has consistently found this compound in water bodies adjacent to agricultural areas. For instance, studies in Poland reported mean concentrations in water ranging from 1.0 ng/L to 80.6 ng/L. plos.org Another Polish study found ZEN concentrations up to 43.7 ng/L in water samples. The levels often show seasonal variation, with the highest concentrations typically recorded in the post-harvest seasons of late summer and autumn. plos.org

Soil is considered the main recipient of this compound released from infected crops. acs.org Investigations on maize and wheat fields have found significant amounts of ZEN in the topsoil. acs.org From the soil, the mycotoxin has the potential to leach into groundwater or be carried into surface waters. While one study noted that a significant portion of this compound leached from crop residues, it was only found in trace amounts in the soil and was not detected in the percolate, suggesting its mobility can be limited under certain conditions. researchgate.net

Table 1: Occurrence of this compound in Various Environmental Samples

| Environmental Matrix | Location/Study | Concentration Range |

| Surface Water | Poland | 1.0 - 80.6 ng/L |

| Surface Water | United States & Poland | 0.7 - 96 ng/L researchgate.net |

| Drainage Water | Switzerland | Up to 30 ng/L |

| Puddle Water (from infected field) | Not Specified | Up to 250 ng/L |

| Topsoil (from infected fields) | Switzerland | Up to 5.6 g/ha acs.org |

Ecotoxicological Effects on Aquatic and Terrestrial Species

This compound's structural similarity to the natural estrogen hormone 17β-estradiol gives it potent endocrine-disrupting capabilities, which are the primary basis for its ecotoxicological effects on a wide range of species. dsm-firmenich.com

This compound poses a notable threat to aquatic life, with effects ranging from direct toxicity to reproductive and developmental impairment. dsm-firmenich.com Its estrogenic activity is a key mechanism of toxicity in aquatic species. nih.gov

Direct Toxicity and Endocrine Disruption: Studies have demonstrated the direct toxic effects of this compound on various aquatic organisms. For example, lethality was observed in brine shrimp (Artemia) at concentrations as low as 10 µg/kg. dsm-firmenich.com In fish, this compound is known to bind to estrogen receptors, triggering a variety of responses. dsm-firmenich.com A significant and commonly measured biomarker of estrogenic exposure in male fish is the induction of vitellogenin, an egg-yolk precursor protein normally produced by females. Studies on zebrafish (Danio rerio) showed a significant induction of plasma vitellogenin in males exposed to ZEN concentrations of 1000 ng/L and 3200 ng/L. nih.gov

Reproductive and Developmental Effects: Exposure to environmentally relevant concentrations of this compound has been shown to impair reproduction in fish. In zebrafish, a 21-day exposure led to a significant reduction in relative fecundity (egg production) at concentrations as low as 100 ng/L. nih.gov Other reported reproductive pathologies in aquatic species include gonadal abnormalities, reduced sperm quality and quantity, and decreased fertilization success and hatchability. dsm-firmenich.com In juvenile grass carp (B13450389) (Ctenopharyngodon idella), dietary this compound caused histopathological lesions in the intestine, including edema, necrosis of epithelial cells, and goblet cell hyperplasia. nih.gov

Table 2: Ecotoxicological Effects of this compound on Select Aquatic Organisms

| Species | Effect | Concentration / Duration |

| Zebrafish (Danio rerio) | Reduced relative fecundity | 100 ng/L (21 days) nih.gov |

| Zebrafish (Danio rerio) | Induction of plasma vitellogenin (in males) | 1000 ng/L (21 days) nih.gov |

| Brine Shrimp (Artemia sp.) | Lethality | 10 µg/kg dsm-firmenich.com |

| Hydra vulgaris | Mortality (EC50) | 1.1 mg/L (96 h) researchgate.net |

| Pond Snail (Lymnaea stagnalis) embryos | Mortality (EC50) | 0.42 mg/L (7 days) researchgate.net |

| Grass Carp (Ctenopharyngodon idella) | Intestinal histopathological lesions | 535 µg/kg diet (10 weeks) nih.gov |

In the terrestrial environment, the ecotoxicological impact of this compound is primarily understood through its effects on farm animals that consume contaminated feed. acs.org Its presence and fate in soil are also critical considerations.

Effects on Terrestrial Animals: this compound is a well-documented endocrine disruptor in terrestrial animals, with swine being particularly sensitive. wikipedia.org Its estrogenic effects lead to significant reproductive problems, including infertility, reduced pregnancy rates, and other disorders in livestock such as cows, pigs, and sheep. nih.govfrontiersin.org Beyond reproductive toxicity, this compound has been shown to exert immunotoxic effects, altering both innate and acquired immune responses. nih.govnih.gov

Fate and Impact in Soil: Soil acts as a primary reservoir for this compound shed from infected crops. acs.org The production of ZEN by Fusarium species is influenced by environmental conditions such as temperature and pH. wikipedia.org For instance, neutral pH and temperatures between 25°C and 30°C favor maximum toxin production, but production can still occur in alkaline soils at cooler temperatures (15°C). wikipedia.org While knowledge about the direct consequences of endocrine disruptors like this compound on soil organisms is still limited, its persistence and potential for leaching raise concerns about soil health and the exposure of soil-dwelling fauna. acs.orgresearchgate.net Agricultural practices like tillage can influence its location in the soil profile, potentially affecting exposure routes for the next crop cycle. nih.gov

Analytical Methodologies and Biomarker Research

Advanced Detection and Quantification Techniques

A variety of analytical instruments and methods are utilized for the detection and quantification of zearalenone, each with distinct advantages and limitations. The choice of method often depends on factors like the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis, whether for routine monitoring or research.

Chromatographic techniques are the cornerstone for the quantitative analysis of this compound and its derivatives, offering high precision and sensitivity. nih.gov High-performance liquid chromatography (HPLC) coupled with various detectors is widely used. nih.govresearchgate.net

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) takes advantage of this compound's natural fluorescence. nih.gov This method is well-suited for the analysis of single mycotoxins or groups of chemically similar mycotoxins. researchgate.net It is a common technique for routine analysis in various commodities. nih.govacs.org For instance, an HPLC-FLD method was developed for analyzing ZEN and its metabolite α-zearalenol (α-ZOL) in foods and medicinal plants, with detection limits of 4 µg/kg for ZEN and 2.5 µg/kg for α-ZOL. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a fast and efficient alternative, particularly for multi-mycotoxin methods. nih.govacs.org It offers high sensitivity and selectivity, making it suitable for complex matrices and for the simultaneous analysis of a wide range of mycotoxins. mdpi.comresearchgate.net LC-MS/MS is often considered superior to HPLC-FLD in terms of limits of detection (LOD) and quantification. nih.gov European Standard EN 16924:2017 specifies methods for determining this compound in edible vegetable oils using either LC-FLD or LC-MS/MS. iteh.ai

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for ZEN analysis. nih.govresearchgate.net A significant drawback of GC-MS for polar compounds like this compound is the necessity of a derivatization step to make the analytes volatile. nih.govmdpi.com This can be time-consuming. nih.gov However, GC-MS is often chosen in laboratories where the cost of LC-MS/MS systems is a limiting factor. nih.gov

Interactive Data Table: Comparison of Chromatographic Methods for this compound Analysis

| Method | Principle | Advantages | Disadvantages | Typical Applications |

| HPLC-FLD | Separation by HPLC, detection based on natural fluorescence. nih.gov | Good sensitivity for fluorescent compounds, cost-effective. researchgate.net | Limited to fluorescent analytes, potential for matrix interference. mdpi.comiteh.ai | Routine analysis of ZEN in cereals, oils. researchgate.netnih.goviteh.ai |

| LC-MS/MS | Separation by LC, detection by mass-to-charge ratio of fragmented ions. mdpi.com | High sensitivity, high selectivity, suitable for multi-mycotoxin analysis. mdpi.comresearchgate.net | Higher equipment cost. nih.gov | Comprehensive mycotoxin screening, analysis in complex matrices. nih.govresearchgate.net |

| GC-MS | Separation by GC, detection by mass-to-charge ratio. nih.gov | High resolving power, reliable quantification. | Requires derivatization for polar analytes like ZEN, can be time-consuming. nih.govmdpi.com | Analysis of ZEN in feed and other matrices where cost is a concern. nih.gov |

Immunoassay techniques, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for rapid screening of this compound in various commodities. nih.govantibodies.comr-biopharm.com These methods are based on the specific binding of an antibody to the target mycotoxin. r-biopharm.com

The most common format is the competitive ELISA (cELISA) . antibodies.comcusabio.com In this setup, this compound present in the sample competes with a known amount of enzyme-labeled this compound (or ZEN-antigen coated on the plate) for a limited number of specific antibody binding sites. antibodies.comr-biopharm.com The amount of bound enzyme is inversely proportional to the concentration of this compound in the sample. antibodies.comsigmaaldrich.com The result is a color change, the intensity of which is measured with a microplate reader. antibodies.comsigmaaldrich.com

ELISA kits are commercially available and offer a user-friendly and cost-effective method for screening large numbers of samples from matrices like cereals, feed, milk, and oils. antibodies.comanalisisavanzados.com They are designed for quantitative determination within a specific detection range, for example, 0.2 ppb to 7.5 ppb. cusabio.com

Research is ongoing to develop faster, more sensitive, and field-portable methods for this compound detection. nih.gov

Raman Spectroscopy , particularly Surface-Enhanced Raman Spectroscopy (SERS), is a promising technique. researchgate.netnih.gov SERS is a highly sensitive spectral analysis method that enhances the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces. nih.gov This allows for the detection of low concentrations of ZEN. nih.gov Researchers have used portable Raman instruments to distinguish between this compound and its metabolite, α-zearalanol, in a label-free manner based on their unique biochemical fingerprints. researchgate.netusda.gov While SERS offers high sensitivity and rapid analysis, it can be dependent on the quality of the metal nanomaterials and may be affected by matrix interferences in complex samples. nih.gov

Electrochemical Sensors represent another significant area of development. nih.gov These sensors work by measuring changes in electrical signals (like current or potential) upon the interaction of the analyte with a specifically designed electrode surface. nih.govfrontiersin.org For instance, an electrochemical sensor using a nanocomposite material demonstrated a wide linear range and a low detection limit for this compound. nih.gov These methods hold potential for creating low-cost, portable devices for on-site detection. nih.gov

Effective sample preparation is a critical step to remove interfering substances from complex food and feed matrices, concentrate the analyte, and improve the accuracy and reliability of the analysis. mdpi.comnih.gov

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for sample preparation in food analysis. mdpi.comnih.gov A variation, Dispersive Liquid-Liquid Microextraction (DLLME), is a miniaturized version that reduces solvent consumption. nih.gov

Solid-Phase Extraction (SPE) is a common clean-up technique that separates the target analytes from the sample matrix using a solid adsorbent. nih.govmdpi.com Immunoaffinity columns (IACs), a highly specific type of SPE, use monoclonal antibodies immobilized on a solid support to selectively capture the mycotoxin. nih.govresearchgate.net

QuEChERS , an acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe," is a streamlined approach that combines extraction and clean-up into a few simple steps. mdpi.comnih.gov It typically involves an extraction with an organic solvent (like acetonitrile), followed by a salting-out step and a dispersive SPE (dSPE) clean-up phase. nih.govmn-net.com The QuEChERS method has become a very common procedure for mycotoxin analysis in food and feed. nih.gov

Interactive Data Table: Overview of Sample Preparation Strategies for this compound

| Strategy | Description | Key Features | Commonly Used For |

| LLE/DLLME | Partitioning of analytes between two immiscible liquid phases. nih.gov | Traditional method; DLLME is a miniaturized version with lower solvent use. nih.gov | Liquid samples; can be combined with other methods for solid samples. nih.gov |

| SPE | Analytes are isolated from a liquid sample by passing it through a solid adsorbent. mdpi.com | Effective clean-up; immunoaffinity columns (IACs) offer high selectivity. nih.govresearchgate.net | Clean-up of extracts from various food and feed matrices. nih.govmdpi.com |

| QuEChERS | A two-step process involving extraction with a solvent and salt, followed by dSPE clean-up. nih.gov | Simple, fast, and uses minimal solvent. mdpi.comnih.gov | Multi-residue analysis of mycotoxins in a wide range of food and feed samples. nih.govmn-net.com |

To achieve reliable quantification, especially with LC-MS/MS, the use of suitable internal standards (IS) is required to compensate for matrix effects and variations during sample preparation and analysis. nih.govacs.org

Isotope Dilution Analysis (IDA) is a premier quantitative technique that involves adding a known amount of a stable, isotopically labeled version of the analyte to the sample. nih.govrestek.com Because the labeled internal standard (e.g., ¹³C-labeled ZEN) is chemically identical to the native analyte, it behaves the same way during extraction, clean-up, and ionization, providing the most accurate correction for any losses or matrix-induced signal suppression/enhancement. restek.comnih.gov It is strongly recommended that only matching isotopically labeled internal standards be used for quantification in mycotoxin SIDA methods. restek.com Methods have been developed for the synthesis of stable isotope-labeled this compound, such as 3,5-d₂-zearalenone and ¹³C₁₈-zearalenone, to serve as internal standards. nih.govnih.govacs.org

Biomonitoring and Exposure Assessment

Human biomonitoring (HBM) provides a direct measure of an individual's exposure to chemicals by analyzing biomarkers in biological samples like urine or blood. jst.go.jpmedrxiv.org This approach is considered more reliable for assessing exposure to mycotoxins like this compound than traditional methods that rely on food contamination data and dietary surveys. medrxiv.org

Biomonitoring studies are crucial for assessing exposure and the associated risk, particularly in vulnerable populations such as children and infants. nih.govscilit.com For example, a pilot biomonitoring survey in central Portugal detected this compound in 76% of urine samples from children (aged 5–12) and in over 55% of breastmilk samples from lactating mothers. nih.govscilit.com The study found that the frequency of contamination in children's urine increased with the educational level of their parents. nih.gov In the lactating mothers, a significant association was found between ZEN contamination in breastmilk and the maternal consumption of foods like wholemeal bread, cereal flakes, and certain meat products. scilit.com

Another study in Japan analyzed urine from 201 adults and found this compound in 71% of the samples, although the concentrations were generally similar to or lower than those reported in other countries. jst.go.jp A biomonitoring study of female cereal value chain workers in Ghana found that ZEN exposure, when adjusted for creatinine, was highest in the 55+ age group. medrxiv.org These studies confirm that human exposure to this endocrine-disrupting mycotoxin is frequent and highlight the need for continued monitoring and research to better understand exposure patterns and potential health implications. jst.go.jpscilit.comresearchgate.net

Urinary Biomarkers (e.g., ZEA, α-ZEL, β-ZEL, glucuronide and sulfate (B86663) conjugates)

Urinary biomarkers are the most common and well-established indicators for assessing human exposure to this compound. After ingestion, ZEA is metabolized, and its byproducts are excreted primarily through urine, mainly as conjugated forms. nih.gov